Naringenin 7-O-gentiobioside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H32O15 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O15/c28-8-17-20(32)22(34)24(36)26(41-17)38-9-18-21(33)23(35)25(37)27(42-18)39-12-5-13(30)19-14(31)7-15(40-16(19)6-12)10-1-3-11(29)4-2-10/h1-6,15,17-18,20-30,32-37H,7-9H2/t15-,17+,18+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 |
InChI Key |
CSOSCFNWAYKBEH-YGEVQDKLSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C5=CC=C(C=C5)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Bioavailability and Metabolism
The bioavailability of naringenin (B18129) glycosides is largely dependent on the nature of the sugar moiety. physiology.orgphysiology.orgnih.gov Glycosides like naringenin-7-O-gentiobioside are generally not absorbed in their intact form in the small intestine. They are first hydrolyzed by intestinal microflora in the colon to release the aglycone, naringenin. physiology.orgphysiology.orgnih.gov Naringenin is then absorbed and undergoes further metabolism in the liver, where it is conjugated to form glucuronides and sulfates before entering systemic circulation. physiology.orgphysiology.orgnih.gov Studies have shown that the absorption kinetics can vary between different glycosides; for example, naringenin-7-glucoside has a similar absorption rate to naringenin, while naringenin-7-rhamnoglucoside (naringin) shows delayed absorption and lower bioavailability. physiology.orgphysiology.orgnih.gov
Structure Activity Relationship
The biological activity of naringenin (B18129) and its glycosides is closely linked to their chemical structure. researchgate.netnih.govworldscientific.comrsc.org Key structural features that contribute to their antioxidant activity include the number and position of hydroxyl groups. rsc.org The presence of a sugar moiety in glycosides can influence their activity. Glycosylation can sometimes reduce the antioxidant capacity compared to the aglycone form. nih.govmdpi.com However, the type and position of the sugar can also affect the compound's interaction with specific biological targets, potentially enhancing certain activities. nih.govresearchgate.net For instance, a study comparing naringenin and its glycosides found that narirutin (B1676964) had the most potent anti-inflammatory effect in macrophages, suggesting that the sugar moiety plays a significant role in this activity. nih.gov
Summary of Research Findings
In Vitro Cellular and Molecular Studies
Research into Antiproliferative and Apoptotic Mechanisms in Cellular Models
The antiproliferative and pro-apoptotic effects of naringenin and its glycosides have been documented across various cancer cell lines. These compounds have been shown to interfere with multiple hallmarks of cancer, including uncontrolled proliferation and evasion of programmed cell death.
Naringenin has been observed to halt the proliferation of cancer cells by arresting the cell cycle at critical checkpoints. In human epidermoid carcinoma A431 cells, naringenin treatment induced cell cycle arrest in the G0/G1 phase. plos.org Similarly, studies on human hepatocellular carcinoma HepG2 cells showed that naringenin can cause an accumulation of cells in both the G0/G1 and G2/M phases, an effect linked to the accumulation of the tumor suppressor protein p53. bohrium.com In MCF-7 breast cancer cells, naringenin inhibited cellular proliferation by arresting cells in the S-phase of the cell cycle. nih.gov The regulation of the cell cycle is a key anticancer mechanism, and flavonoids like naringenin can modulate signaling pathways that control cell progression. nih.gov For instance, naringenin has been shown to suppress breast cancer cell migration by suspending the cell cycle at the G0/G1 phases. nih.gov
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Naringenin has been shown to be a potent inducer of apoptosis through the mitochondrial-mediated intrinsic pathway.
In human lung adenocarcinoma A549 cells, naringenin treatment led to a significant upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial membrane permeabilization and the release of cytochrome c. bohrium.comnih.gov The release of cytochrome c into the cytosol triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates and apoptotic cell death. bohrium.comresearchgate.netmdpi.com Studies in HepG2 cells confirmed that naringenin induces apoptosis through caspase-3 and caspase-9 activation. mdpi.com Furthermore, research indicates that the tumor suppressor p53, known as the "guardian of the genome," is involved in these pathways, with naringenin treatment leading to its accumulation. bohrium.comnih.govnih.gov
A related compound, Naringenin-7-O-glucoside , has also demonstrated protective effects against apoptosis in non-cancerous cells by increasing Bcl-2 protein levels and suppressing the mRNA expression of caspase-3 and caspase-9. nih.gov Conversely, it has been shown to be a potent apoptotic inducer in triple-negative breast cancer cells, as evidenced by extensive DNA fragmentation. nih.gov
| Compound | Cell Line | Effect on Apoptotic Markers |
|---|---|---|
| Naringenin | A549 (Human Lung Adenocarcinoma) | Upregulated Bax, Downregulated Bcl-2, Activated Caspase-3, -8, & -9. nih.gov |
| Naringenin | HepG2 (Human Hepatocellular Carcinoma) | Increased Bax/Bcl-2 ratio, Cytochrome C release, Activated Caspase-3 & -9. bohrium.commdpi.com |
| Naringenin | B16F10 & SK-MEL-28 (Melanoma) | Upregulated activated Caspase-3. nih.gov |
| Naringenin | U937 (Human Leukemia) | Overexpression of Bcl-2 attenuated naringenin-induced apoptosis. researchgate.netkoreascience.kr |
| Naringenin-7-O-glucoside | H9C2 (Cardiomyocytes) | Increased Bcl-2, Suppressed mRNA of Caspase-3 & -9. nih.gov |
Consistent with its ability to arrest the cell cycle and induce apoptosis, naringenin demonstrates significant antiproliferative activity across a range of cancer cell models. researchgate.net Treatment with naringenin has been shown to inhibit the proliferation of B16F10 murine and SK-MEL-28 human melanoma cells in a dose-dependent manner. nih.gov It also significantly reduces the cell viability of human epidermoid carcinoma A431 cells. plos.org The antiproliferative effects of flavonoids like naringenin have been demonstrated in numerous in vitro studies using various cancer cells, where they can hamper tumor cell proliferation. mdpi.com
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Naringenin has been identified as an inhibitor of angiogenesis in both in vitro and in vivo models. nih.gov In studies using Human Umbilical Vein Endothelial Cells (HUVECs), naringenin potently suppressed endothelial cell migration and tube formation, which are critical steps in the angiogenic process. nih.gov Furthermore, in an ex vivo model using rat aorta rings, naringenin significantly inhibited the sprouting of microvessels. researchgate.net Mechanistically, naringenin has been shown to facilitate the degradation of Vascular Endothelial Growth Factor A (VEGFA), a key signaling protein in angiogenesis. xjtu.edu.cn
Mechanistic Studies of Anti-inflammatory Pathways
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Naringenin and its related glycoside, naringin, possess potent anti-inflammatory properties by modulating key signaling pathways.
These flavonoids can inhibit the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. nih.govresearchgate.net By preventing the degradation of the IκB inhibitor protein, naringenin blocks NF-κB's activation and subsequent transcription of pro-inflammatory genes. nih.gov This leads to a reduction in the production of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). nih.govnih.govnih.govnih.gov Additionally, naringenin has been shown to modulate other inflammatory signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and JAK/STAT pathways. researchgate.net Studies in macrophage cell lines demonstrate that naringenin and naringin can suppress the expression of these inflammatory mediators upon stimulation with lipopolysaccharide (LPS). researchgate.nettcichemicals.com
| Compound | Model System | Inhibited Pathways / Mediators |
|---|---|---|
| Naringenin | RAW 264.7 Macrophages / Animal Models | NF-κB, MAPK, PI3K/Akt, JAK/STAT pathways. researchgate.netresearchgate.net |
| Naringenin | LPS-induced models | Reduced TNF-α, IL-1β, IL-6, iNOS, COX-2. nih.govnih.govnih.gov |
| Naringin | RAW 264.7 Macrophages | NF-κB, MAPK pathways. researchgate.net |
| Naringin (Acyl Ester) | Murine Macrophage Cells | Blocked NF-κB activation, suppressed iNOS expression. tcichemicals.com |
In-depth Analysis of this compound: A Review of Current Scientific Literature
A thorough review of available scientific literature reveals a significant lack of specific research on the biological and pharmacological activities of the compound this compound. While extensive studies have been conducted on its parent molecule, naringenin, and other related glycosides like naringin, data focusing specifically on this compound is largely confined to its chemical identification and sourcing.
This compound is a flavonoid, specifically a flavanone (B1672756) glycoside. It is identified by the CAS number 104154-33-8 and has a molecular formula of C27H32O15 and a molecular weight of approximately 596.5 g/mol . achemblock.comchemfaces.com This compound is found in nature, for instance, in the young fruits of Citrus grandis (pomelo). chemfaces.com
In pharmacology, the activity of flavonoid glycosides is often attributed to their aglycone form (the non-sugar part), which is released through enzymatic hydrolysis in the body. nih.gov In this case, the aglycone is naringenin. In vivo, after ingestion, glycosides like this compound are expected to be metabolized into naringenin, which is then absorbed and exerts various biological effects. nih.govphysiology.org
However, the user's request specifies an article focusing solely on this compound, with a detailed outline on its specific molecular interactions based on in vitro and animal model research. Such studies, which would evaluate the compound itself before metabolic breakdown, are not available in the current body of scientific literature based on comprehensive searches.
The specific mechanisms requested, including the suppression of NF-κB, modulation of MAPK pathways, regulation of pro-inflammatory cytokines, and various antioxidant activities, have been extensively documented for naringenin and its more common glycoside, naringin . nih.govnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net For example, naringenin has been shown in numerous in vitro and animal studies to:
Inhibit the activation of the NF-κB pathway, a key regulator of inflammation. nih.govnih.govnih.gov
Modulate MAPK signaling pathways (ERK, JNK, p38) involved in cellular responses to stress and inflammation. nih.govnih.govresearchgate.net
Reduce the expression of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, IL-1β, COX-2, and iNOS. nih.govnih.gov
Exhibit antioxidant properties through free radical scavenging and preventing lipid peroxidation. nih.govnih.gov
Enhance cellular antioxidant defenses by activating the Nrf2/HO-1 pathway. mdpi.comnih.govscienceopen.comendocrine-abstracts.org
While it is plausible that this compound could serve as a pro-drug for naringenin in vivo, there is no specific research available to substantiate that the gentiobioside molecule itself possesses the biological activities detailed in the requested outline for an in vitro context. Adhering to the strict requirement to focus solely on this compound, it is not possible to generate the requested article with scientific accuracy. Further research is required to determine the specific pharmacological profile of this particular compound.
Metabolic and Signaling Pathway Modulations
This compound and its related forms influence a variety of signaling cascades that are central to cellular metabolism, proliferation, and function. The following sections detail the modulation of these pathways as observed in preclinical research.
PI3K/Akt/mTOR Pathway Regulation
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, survival, and metabolism. Research on compounds structurally related to this compound has demonstrated significant interaction with this pathway.
A study on Naringenin-7-O-glucoside (NAG), a closely related flavanone glycoside, found that its biological activities in 3T3-L1 adipocyte cells were mediated through the phosphorylation of the PI3K/Akt pathway nih.govresearchgate.net. The effects of NAG on intracellular lipid accumulation were inhibited by PI3K/Akt inhibitors such as wortmannin and LY29004, confirming the pathway's involvement nih.govresearchgate.net.
Research on the aglycone, naringenin, further supports the role of this flavonoid class in modulating the PI3K/Akt/mTOR cascade. Studies have shown that naringenin can inhibit this pathway, which may contribute to its observed effects on cell proliferation and apoptosis in various in vitro models mdpi.comnih.govmdpi.com. For instance, naringenin has been reported to have insulin-like effects by increasing PI3K activity in human hepatoma cells mdpi.com. Conversely, in other contexts, such as cancer cell lines, naringenin and its glycoside form, naringin, have been shown to block or suppress the PI3K/Akt/mTOR pathway, leading to inhibited cell growth nih.govmdpi.comresearchgate.net.
Table 1: Research Findings on PI3K/Akt/mTOR Pathway Regulation
| Compound Studied | Model System | Key Findings | Reference |
| Naringenin-7-O-glucoside (NAG) | 3T3-L1 cells | Activity was mediated via phosphorylation of the PI3K/Akt pathway; effects were blocked by PI3K/Akt inhibitors. | nih.govresearchgate.net |
| Naringenin | Human HepG2 and rat McA-RH7777 hepatoma cells | Exhibited insulin-like effects through increased PI3K activity. | mdpi.com |
| Naringin | Colorectal cancer cells | Inhibited cell growth and promoted apoptosis via blocking the PI3K/AKT/mTOR signaling pathway. | mdpi.com |
| Naringin | Gastric carcinoma cells | Inhibited cell proliferation by blocking the PI3K/AKT pathway. | nih.gov |
PPARγ Activation
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism. Activation of PPARγ is a key mechanism for the metabolic effects of naringenin and its glycosides.
In studies with 3T3-L1 cells, Naringenin-7-O-glucoside (NAG) was shown to exert its effects, including the up-regulation of intracellular lipid accumulation and adiponectin secretion, through the activation of PPARγ nih.govresearchgate.net. The use of a PPARγ antagonist, BADGE, inhibited these effects, underscoring the essential role of this receptor in the compound's mechanism of action nih.govresearchgate.net.
The aglycone, naringenin, is also a known activator of PPARγ. It has been shown to exhibit agonistic activity at the PPARγ receptor, which contributes to its beneficial effects in models of diabetic neuropathy nih.gov. In 3T3-L1 adipocytes, naringenin activated PPARγ reporters and promoted the development of functional brown adipocytes, an effect that was diminished by PPARγ knockdown frontiersin.org. This activation is believed to be a key part of how naringenin enhances insulin sensitivity and metabolic rate nih.gov.
Table 2: Research Findings on PPARγ Activation
| Compound Studied | Model System | Key Findings | Reference |
| Naringenin-7-O-glucoside (NAG) | 3T3-L1 cells | Activities were mediated via the activation of PPARγ; effects were blocked by a PPARγ antagonist. | nih.govresearchgate.net |
| Naringenin | 3T3-L1 adipocytes | Activated PPRE and PPARγ reporters; promoted brown adipogenesis through PPARγ activation. | frontiersin.org |
| Naringenin | Adipocytes | Inhibited TLR2 expression through activation of PPARγ. | nih.gov |
| Naringenin | Wistar rats | Ameliorated diabetic neuropathy, possibly through the triggering of PPARγ. | nih.gov |
TPC2 Activity Inhibition
Two-pore channels (TPCs) are ion channels located on the membranes of endosomes and lysosomes that are involved in regulating intracellular calcium signaling. While direct data for this compound is not available, research has identified its aglycone, naringenin, as a novel inhibitor of TPC2.
In vitro electrophysiological studies demonstrated that naringenin directly inhibits the activity of the human TPC2 channel nih.govresearchgate.net. This inhibition was shown to be reversible and dose-dependent researchgate.net. The application of naringenin was found to dampen intracellular calcium responses in human endothelial cells stimulated with factors like VEGF nih.gov. This inhibition of TPC2-mediated signaling is considered a potentially relevant mechanism for naringenin's observed effects on processes such as angiogenesis nih.govnih.gov. The affinity constant of TPC2 inhibition by naringenin has been estimated to be around 200 μM frontiersin.org.
Enzyme Inhibition (e.g., Aromatase, AChE, BChE, BACE1, CYP isoenzymes)
The interaction of this compound's core structure with various enzymes has been a subject of investigation. The majority of available research has been conducted on the aglycone, naringenin, which has shown inhibitory activity against several key enzymes. It is important to note that glycosylation can significantly alter the biological activity and inhibitory potential of the parent flavonoid.
Aromatase: Naringenin has been identified as an inhibitor of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens nih.gov. This anti-estrogenic activity is suggested to be a mechanism behind its potential anti-proliferative effects in hormone-dependent cancers nih.gov.
CYP Isoenzymes: One of the primary mechanisms of action for naringenin is the inhibition of specific cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP1A2 in humans nih.gov. This can lead to significant interactions with other substances metabolized by these enzymes. Studies on various flavonoid aglycones have confirmed a range of inhibitory effects on CYP3A4 activity nih.gov.
Currently, specific in vitro or animal model data detailing the inhibitory effects of this compound on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or beta-secretase 1 (BACE1) is limited.
Regulation of Glucose Uptake and Carbohydrate Metabolism
The regulation of glucose and carbohydrate metabolism is a significant area of research for naringenin-related compounds. Studies on Naringenin-7-O-glucoside (NAG) have demonstrated its potential to influence adipocyte differentiation and function, which is closely linked to glucose metabolism nih.govresearchgate.net. In 3T3-L1 cells, NAG was found to up-regulate the intracellular accumulation of lipid and adiponectin-secretion, indicating an influence on metabolic processes nih.gov.
The aglycone, naringenin, has been more extensively studied for its antidiabetic properties. It has been shown to possess the ability to inhibit α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, which can result in decreased blood glucose levels nih.gov. In vitro studies on skeletal muscle cells show that naringenin can increase glucose uptake, an effect linked to the activation of 5' AMP-activated protein kinase (AMPK) mdpi.com. Furthermore, naringenin is thought to improve insulin sensitivity and protect against diabetes healthline.com.
Table 3: Research Findings on Glucose and Carbohydrate Metabolism
| Compound Studied | Model System | Key Findings | Reference |
| Naringenin-7-O-glucoside (NAG) | 3T3-L1 cells | Up-regulated intracellular lipid accumulation and adiponectin-secretion. | nih.govresearchgate.net |
| Naringenin | In vitro enzyme assays | Inhibited α-glucosidase and α-amylase. | nih.gov |
| Naringenin | In vitro skeletal muscle cells | Increased glucose uptake and activated AMPK. | mdpi.com |
| Naringenin | C57BL/6J mice on high-fat diet | Reduced blood glucose levels and increased insulin levels. | mdpi.com |
Research into Antimicrobial Properties
The antimicrobial potential of flavonoids is an area of active research. Studies have primarily focused on the aglycone naringenin and other derivatives, revealing a range of activities against various pathogens. The presence and type of sugar moiety can influence the antimicrobial efficacy.
Naringenin has demonstrated antibacterial effects, particularly against Gram-positive bacteria nih.gov. For example, it has shown the ability to inhibit the growth of Streptococcus mutans and, at certain concentrations, almost completely inhibit biofilm formation mdpi.com. Research on naringin derivatives has indicated that while naringin and naringenin themselves may show no activity at lower concentrations, chemical modification, such as the attachment of an aliphatic chain, can significantly enhance antimicrobial activity against pathogens like Listeria monocytogenes and Staphylococcus aureus conicet.gov.ar. Similarly, a synthetic derivative, 7-O-butylnaringenin, showed a much stronger antimicrobial effect against Helicobacter pylori strains than unmodified naringenin nih.gov. The general observation is that the aglycone often possesses greater antimicrobial activity than its glycoside forms conicet.gov.ar.
Based on a comprehensive review of scientific literature, there is currently insufficient research available on the specific compound This compound to fulfill the requirements of the requested article outline.
The provided outline details specific biological activities, including effects on bacterial biofilm formation, bacterial gene expression, and various neuroprotective actions. Extensive searches for "this compound" in relation to these topics did not yield relevant studies.
The available research predominantly focuses on the aglycone form of the compound, Naringenin , and its effects in these areas. The studies cited as examples within the requested outline pertain to Naringenin, not this compound.
Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline while focusing solely on this compound. Attempting to do so would require substituting data from studies on Naringenin, which would contradict the explicit instructions to focus only on the specified gentiobioside derivative.
Preclinical In Vivo Studies in Animal Models
Studies on Gastrointestinal Motility and Microbiota Modulation
Research into the biological effects of naringenin, the aglycone of this compound, has revealed significant activity within the gastrointestinal system. In vitro and animal model studies have focused on its potential to modulate digestive processes, including the regulation of key hormones, its influence on the gut microbiome, and its interaction with cellular signaling pathways that govern motility.
Regulation of Gastrointestinal Hormones (e.g., gastrin, motilin)
Naringenin has been shown to influence the secretion of several gastrointestinal hormones that are critical for regulating digestive functions. chemfaces.comchemfaces.com In animal models, the administration of naringenin resulted in a marked enhancement of serum levels of gastrin (GAS) and motilin (MTL). chemfaces.comchemfaces.comchemfaces.com Gastrin is known to stimulate the secretion of gastric acid, while motilin plays a key role in initiating the migrating motor complex, which facilitates the movement of food through the gut. chemfaces.comresearchgate.net
Table 1: Effect of Naringenin on Gastrointestinal Hormone Levels in Mice
| Hormone | Effect Observed | Significance |
|---|---|---|
| Gastrin (GAS) | Enhanced secretion | p < 0.01 chemfaces.comchemfaces.com |
| Motilin (MTL) | Enhanced secretion | p < 0.01 chemfaces.comchemfaces.com |
Impact on Gut Microbiota Composition and Function
The gut microbiota is a complex ecosystem that plays a crucial role in host metabolism and digestive health. chemfaces.com Naringenin has been found to modulate the composition of this microbial community. chemfaces.com In studies on normal mice, naringenin administration led to an increase in the proportion of beneficial bacteria, such as Planococcaceae, Bacteroides acidifaciens, and Clostridia_UCG-014. chemfaces.comchemfaces.comchemfaces.com Concurrently, it was shown to reduce the quantity of potentially harmful bacteria like Staphylococcus. chemfaces.comchemfaces.comchemfaces.com
Further research in rat models of polycystic ovary syndrome demonstrated that naringenin supplementation could up-regulate the abundance of beneficial genera including Butyricimonas, Lachnospira, Parabacteroides, Butyricicoccus, Streptococcus, and Coprococcus, while down-regulating Prevotella and Gemella. These shifts in the gut microbiota composition are believed to contribute to the systemic effects of naringenin, as the gut microbiome communicates with various peripheral tissues to modulate metabolism, appetite, and intestinal barrier function. chemfaces.com
SCF/c-Kit Pathway Regulation in Gastrointestinal Tissues
The stem cell factor (SCF)/c-Kit signaling pathway is fundamental to the function of the interstitial cells of Cajal (ICC), which act as the pacemakers for gastrointestinal smooth muscle contraction. chemfaces.com The quantity and integrity of ICCs directly affect gastrointestinal motility. chemfaces.com
Research has indicated that naringenin may promote gastrointestinal motility by upregulating this critical pathway. chemfaces.com Western blot analysis of gastrointestinal tissues from mice treated with naringenin showed increased expression of both SCF and its receptor, c-Kit, in the stomach, duodenum, and colon. chemfaces.comchemfaces.com This upregulation suggests that naringenin may induce an increase in ICCs, thereby enhancing smooth muscle contraction and promoting gastric emptying and intestinal propulsion. chemfaces.com Similar findings were observed in studies on mice with loperamide-induced constipation, where naringenin was found to increase the levels of c-Kit and SCF, suggesting this as a key mechanism for its laxative effects. chemfaces.com
Research into Other Systemic Biological Responses in Animal Models
The biological activities of naringenin and its glycosides extend beyond the gastrointestinal tract, with preclinical research exploring their effects on the cardiovascular and hepatic systems.
Cardiovascular System Research (e.g., atherosclerosis models, myocardial protection)
In the context of cardiovascular health, naringenin has been investigated for its potential to mitigate atherosclerosis and protect the myocardium from injury.
Atherosclerosis Models: In animal models, naringenin has demonstrated anti-atherosclerotic properties. Studies using low-density lipoprotein receptor-null (Ldlr-/-) mice fed a high-fat diet showed that naringenin supplementation could halt the growth of atherosclerotic lesions and promote features of improved plaque morphology, such as a reduction in plaque macrophages. This intervention also led to improvements in plasma triglycerides, cholesterol, and insulin resistance, which are key factors in the development of atherosclerosis. Naringenin was found to decrease extensive atherosclerosis in the aortic sinus and throughout the aorta by more than 70% in these models.
Myocardial Protection: Research has also highlighted the cardioprotective effects of naringenin and its derivatives in models of myocardial injury. Naringenin has been shown to protect against myocardial ischemia/reperfusion injury and prevent cardiac hypertrophy in mice. One study on senescent H9c2 cardiomyoblasts and hearts from 1-year-old rats demonstrated that naringenin provided significant protection against ischemia/reperfusion damage. Furthermore, a related compound, naringenin-7-O-glucoside, was found to protect H9c2 cardiomyocytes from doxorubicin-induced toxicity by inducing endogenous antioxidant enzymes. The mechanisms underlying these protective effects often involve the reduction of oxidative stress, inflammation, and apoptosis.
Table 2: Summary of Naringenin's Cardiovascular Effects in Animal Models
| Model | Compound Studied | Key Findings | Reference |
|---|---|---|---|
| Atherosclerosis (Ldlr-/- mice) | Naringenin | Halted lesion growth, reduced plaque macrophages, improved lipid profile. | |
| Myocardial Infarction (Rats) | Naringenin | Prevented cardiac hypertrophy and protected against ischemia/reperfusion injury. | |
| Doxorubicin-induced cardiotoxicity (H9c2 cells) | Naringenin-7-O-glucoside | Protected against toxicity by inducing antioxidant enzymes. |
Hepatoprotective Research
The liver-protective effects of naringenin have been documented in various animal models of hepatic damage. Naringenin has shown the ability to protect the liver from injury caused by agents such as carbon tetrachloride (CCl4), lead, and acetaminophen overdose.
In a rat model of CCl4-induced hepatotoxicity, the related compound naringenin-7-O-glucoside demonstrated a significant hepatoprotective effect. It was shown to reduce elevated serum levels of liver enzymes like serum glutamate pyruvate transaminase and serum oxaloacetate transaminase, and decrease lipid peroxidation, indicating potent antioxidant activity. Similarly, in mice with dasatinib-induced liver injury, naringenin pretreatment minimized pro-inflammatory mediators and restored the levels of antioxidant genes, reducing necro-inflammatory changes in the liver. Studies on non-alcoholic steatohepatitis (NASH) in mice also showed that naringenin prevented histopathological liver damage and reversed abnormal levels of hepatic triglycerides and cholesterol. The primary mechanisms for these hepatoprotective actions are attributed to naringenin's strong antioxidant and anti-inflammatory properties, which inhibit oxidative stress and key inflammatory pathways.
Immunomodulatory Research (e.g., T cell and NK cell activity)
Currently, there is a notable lack of specific in vitro and animal model research focusing on the direct immunomodulatory effects of this compound on T cell and Natural Killer (NK) cell activity. Scientific literature accessible through comprehensive searches does not provide specific data on the influence of this particular glycoside on the proliferation, differentiation, cytokine production, or cytotoxic activity of these immune cells.
While research exists on the immunomodulatory properties of its aglycone form, naringenin, those findings cannot be directly attributed to this compound. The presence of the gentiobioside sugar moiety can significantly alter the bioavailability, absorption, and metabolic fate of the compound, thereby potentially leading to different biological activities compared to its parent molecule.
Consequently, without dedicated studies on this compound, no detailed research findings or data tables regarding its specific impact on T cell and NK cell function can be presented. Further investigation is required to elucidate the potential immunomodulatory role of this specific flavonoid glycoside.
Future Research Directions and Translational Perspectives for Naringenin 7 O Gentiobioside
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To fully elucidate the biological activities of Naringenin (B18129) 7-O-gentiobioside, the development of sophisticated in vitro and in vivo models is crucial.
In Vitro Models: Current in vitro research has begun to explore the effects of naringenin and its glycosides. For instance, studies have investigated the anti-inflammatory and antioxidant properties of naringenin in various cell lines. nih.govscilit.com The antifibrotic potential of naringenin has been studied in human gingival fibroblasts, suggesting its utility in conditions like oral submucous fibrosis. nih.gov Furthermore, the cytotoxic and apoptotic properties of Naringenin-7-O-glucoside have been evaluated in triple-negative breast cancer cell lines. nih.gov Future in vitro work should focus on developing more complex models, such as 3D organoids and co-culture systems, to better mimic the physiological environment. These models can provide more accurate insights into the compound's effects on cell-cell interactions and tissue-specific responses.
In Vivo Models: While in vivo studies on naringenin are abundant, demonstrating its protective effects against various conditions, specific research on Naringenin 7-O-gentiobioside is less common. nih.govnih.gov Animal models of diseases where inflammation and oxidative stress play a key role, such as diabetes, cardiovascular diseases, and neurodegenerative disorders, will be invaluable. nih.govnih.gov For example, the pro-osteogenic effects of naringin (B1676962), a related glycoside, have been demonstrated in preclinical in vivo models of osteoporosis. nih.gov Future in vivo studies should aim to understand the pharmacokinetics and pharmacodynamics of this compound specifically, including its absorption, distribution, metabolism, and excretion.
Exploration of Novel Biosynthetic Routes and Metabolic Engineering Strategies
The production of this compound for research and potential commercial applications relies on efficient biosynthetic methods.
Biosynthesis in Plants: this compound is naturally present in various plants. The biosynthesis of its aglycone, naringenin, is a well-characterized branch of the phenylpropanoid pathway. mdpi.comoup.com Naringenin is synthesized from p-coumaroyl-CoA and malonyl-CoA. researchgate.net The subsequent glycosylation to form this compound is catalyzed by specific glycosyltransferases. Research has identified naringenin-7-O-glucoside in plants like dandelion. mdpi.com Future research should focus on identifying and characterizing the specific enzymes responsible for the addition of the gentiobiose moiety in different plant species.
Metabolic Engineering: Metabolic engineering offers a promising alternative for the large-scale production of this compound. Significant progress has been made in engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce naringenin. nih.govresearchgate.netfrontiersin.org Strategies have included overexpressing key biosynthetic genes, increasing precursor supply, and down-regulating competing pathways. nih.govscience.gov For instance, the production of naringenin in S. cerevisiae was significantly increased through glycosylation modification to naringenin-7-O-glucoside, which improved its solubility and secretion. acs.org Future efforts could focus on introducing the necessary glycosyltransferases into these engineered microbes to directly produce this compound. Biotransformation using cultured plant cells, such as Eucalyptus perriniana, has also been shown to convert naringin and naringenin into various glycosides, including this compound. researchgate.net
Table 1: Examples of Metabolic Engineering Strategies for Flavonoid Production
| Organism | Engineering Strategy | Target Flavonoid | Key Findings |
| Streptomyces albidoflavus | Combining metabolic engineering, fermentation strategies, and genome editing. nih.govresearchgate.net | Naringenin | 375-fold increase in naringenin titers. nih.govresearchgate.net |
| Escherichia coli | CRISPRi-mediated repression of a gene in sulfur metabolism to increase PAPS accumulation. frontiersin.orgnih.gov | Naringenin 7-sulfate | 2.83-fold enhancement in production compared to the wild-type. frontiersin.orgnih.gov |
| Saccharomyces cerevisiae | Glycosylation modification by expressing a glycosyltransferase gene. acs.org | (2S)-naringenin | 7.9-fold increase in production. acs.org |
Integration of Multi-Omics Approaches in this compound Research
To gain a comprehensive understanding of the mechanisms of action of this compound, integrating multi-omics approaches is essential.
Genomics and Transcriptomics: These approaches can identify the genes and signaling pathways modulated by this compound. For example, transcriptomic analysis of rice leaves treated with jasmonic acid revealed the upregulation of OsNOMT, the gene encoding naringenin 7-O-methyltransferase, which is involved in the biosynthesis of the phytoalexin sakuranetin from naringenin. nih.gov Similar studies can be designed to understand the genetic and transcriptional responses to this compound treatment in various biological systems.
Proteomics and Metabolomics: Proteomics can reveal changes in protein expression and post-translational modifications, while metabolomics can provide a snapshot of the metabolic profile of cells or tissues after treatment. Metabolite profiling of tea flowers has identified the accumulation of various flavonoids, including naringenin-7-O-glucoside. mdpi.com These techniques can help to pinpoint the direct molecular targets of this compound and the downstream metabolic pathways it affects. For instance, molecular docking studies have suggested potential interactions between naringenin-7-O-glucoside and various receptors in the brain. frontiersin.orgfrontiersin.org
Unexplored Biological Activities and Mechanisms of Action for this Specific Glycoside
While the biological activities of naringenin are well-documented, the specific effects of the gentiobioside moiety are largely unknown. nih.govscilit.comnih.gov
Potential Biological Activities: Research on naringenin suggests a wide range of potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. nih.govnih.govresearchgate.netmdpi.com The glycosylation pattern of flavonoids can significantly influence their bioavailability and biological activity. nih.gov Therefore, it is crucial to investigate whether this compound exhibits enhanced or novel activities compared to its aglycone. For example, some studies suggest that sulfated flavonoids have improved solubility, stability, and bioavailability. frontiersin.orgnih.gov
Mechanisms of Action: The mechanisms underlying the bioactivities of naringenin involve the modulation of various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. nih.govmdpi.com Naringenin has been shown to inhibit the proliferation of cancer cells and induce apoptosis. nih.govjmb.or.kr Future research should investigate whether this compound acts through similar or distinct mechanisms. It is possible that the gentiobioside group affects the compound's ability to interact with specific cellular targets.
Advancements in Production and Purification for Research Applications
To facilitate further research, robust and efficient methods for the production and purification of this compound are necessary.
Production: As mentioned earlier, metabolic engineering of microorganisms presents a scalable and sustainable approach for producing this compound. frontiersin.org Optimization of fermentation conditions and precursor supply will be key to achieving high yields. nih.govresearchgate.net The use of biotransformation with plant cell cultures is another viable option. researchgate.net
Purification: The purification of flavonoids from complex mixtures, such as plant extracts or fermentation broths, often involves chromatographic techniques. Solid support-free liquid-liquid chromatography techniques like high-speed countercurrent chromatography (HSCCC) and centrifugal partition chromatography (CPC) have emerged as effective methods for purifying polyphenols. researchgate.net These techniques offer advantages such as high sample loading capacity and total sample recovery. researchgate.net Size-exclusion chromatography using supports like Sephadex LH-20 has also been successfully used for the isolation of flavonoid glycosides. mdpi.com The development of optimized purification protocols will be essential to obtain high-purity this compound for in-depth biological studies.
Chemical Compounds Mentioned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
